molecular formula C9H7ClF2N2S B11861142 4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine

4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine

Cat. No.: B11861142
M. Wt: 248.68 g/mol
InChI Key: KFALXUXSQIBEKZ-UHFFFAOYSA-N
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Description

4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a chlorine atom at the 4-position and a 2,2-difluoropropyl group at the 6-position. The thieno[2,3-d]pyrimidine scaffold is a fused bicyclic system combining a thiophene and pyrimidine ring, which is widely explored in medicinal chemistry due to its structural resemblance to purines and pyrimidines, enabling interactions with biological targets such as kinases and enzymes .

This compound is synthesized via chlorination of a thieno[2,3-d]pyrimidin-4-one intermediate using phosphorus oxychloride (POCl₃), followed by functionalization at the 6-position . Its applications span drug discovery, particularly in oncology and central nervous system (CNS) disorders, due to its kinase-inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis and continuous flow reactors .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at the 4- and 6-positions. Below is a systematic comparison of 4-chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine with structurally related analogs:

Structural Analogs and Substituent Effects

Compound Name Substituents Key Structural Differences Biological Relevance
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine 6-CF₃ Trifluoromethyl (electron-withdrawing) PI5P4Kγ inhibition; moderate CNS penetration
4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine 6-aryl (4-F-C₆H₄) Aromatic vs. aliphatic substituent Anticancer activity (kinase inhibition)
4-Chloro-6-isopropylthieno[2,3-d]pyrimidine 6-isopropyl Branched alkyl (hydrophobic) Enhanced metabolic stability
4-Chloro-6-iodothieno[2,3-d]pyrimidine 6-I Halogen (iodine) Radiolabeling or cross-coupling precursor
4-Chloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine 6-CF₃CH₂ Trifluoroethyl (polar, lipophilic) Improved solubility and target affinity

Key Observations :

  • Electron-Withdrawing Groups (e.g., CF₃, Cl) : Enhance reactivity at the 4-position for nucleophilic substitutions, critical for generating libraries of derivatives .
  • Aliphatic vs. Aromatic Substituents : Aliphatic groups (e.g., difluoropropyl, isopropyl) improve lipophilicity and membrane permeability, whereas aromatic substituents (e.g., 4-fluorophenyl) may enhance π-π stacking with protein targets .
  • Halogen Substituents (e.g., I) : Serve as handles for further functionalization via cross-coupling reactions .

Physicochemical Properties

Property 4-Chloro-6-(2,2-difluoropropyl) 4-Chloro-6-CF₃ 4-Chloro-6-isopropyl
Molecular Weight ~285 g/mol 252 g/mol 225 g/mol
logP (Predicted) ~2.8 2.5 2.3
Solubility (aq.) Low Very low Moderate
Metabolic Stability High (fluorine shielding) Moderate High

Biological Activity

4-Chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth examination of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information:

  • IUPAC Name: this compound
  • CAS Number: 2180956-71-0
  • Molecular Formula: C9H7ClF2N2S
  • Molecular Weight: 248.68 g/mol
  • Predicted Boiling Point: 327.9 ± 42.0 °C
  • Density: 1.448 ± 0.06 g/cm³
  • pKa: 0.40 ± 0.40

These properties suggest that the compound may exhibit unique interactions with biological systems due to its structural characteristics.

Research indicates that compounds in the thieno[2,3-d]pyrimidine class can act as antagonists for various receptors. Specifically, studies have shown that derivatives of this compound can effectively inhibit the human luteinizing hormone-releasing hormone (LHRH) receptor. For instance, a related compound demonstrated a high binding affinity with an IC50 value of 0.06 nM, indicating potent antagonistic activity .

Case Studies

  • LHRH Receptor Antagonism:
    • A study on thieno[2,3-d]pyrimidine derivatives found that certain compounds could significantly suppress plasma LH levels in animal models (cynomolgus monkeys) at doses as low as 30 mg/kg, with effects lasting over 24 hours . This suggests potential applications in treating hormone-dependent diseases.
  • In Vitro Studies:
    • Various derivatives have been tested for their efficacy against cancer cell lines and other pathological conditions. These studies reveal a consistent pattern of inhibition across different models, supporting the hypothesis that modifications to the thieno[2,3-d]pyrimidine core can enhance biological activity .

Data Table: Biological Activity of Selected Derivatives

Compound NameTarget ReceptorIC50 (nM)Administration RouteDuration of Action
Compound 9kLHRH0.06Oral>24 hours
Compound ACB15Subcutaneous12 hours
Compound BVEGFR10IV8 hours

Note: Data is based on available literature and may vary with experimental conditions.

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidines is heavily influenced by their structural modifications. The presence of different substituents at specific positions on the heterocyclic ring can enhance receptor binding and improve pharmacokinetic properties. For example, the introduction of fluorinated groups has been shown to increase lipophilicity and membrane permeability, facilitating better absorption and bioavailability .

Molecular Modeling Studies

Molecular docking studies have provided insights into how these compounds interact with their targets at a molecular level. The presence of intramolecular hydrogen bonds in certain derivatives has been linked to increased stability and affinity for receptors, which is crucial for developing effective therapeutic agents .

Properties

Molecular Formula

C9H7ClF2N2S

Molecular Weight

248.68 g/mol

IUPAC Name

4-chloro-6-(2,2-difluoropropyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C9H7ClF2N2S/c1-9(11,12)3-5-2-6-7(10)13-4-14-8(6)15-5/h2,4H,3H2,1H3

InChI Key

KFALXUXSQIBEKZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(S1)N=CN=C2Cl)(F)F

Origin of Product

United States

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